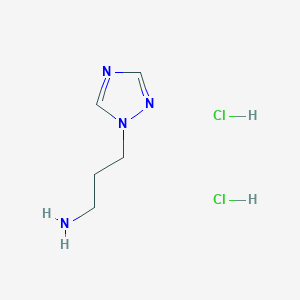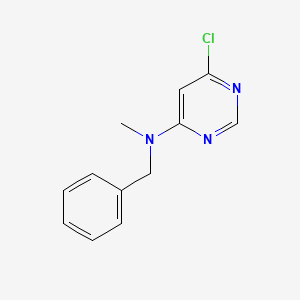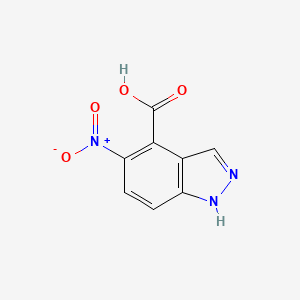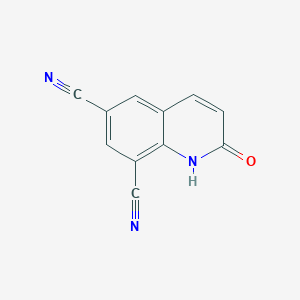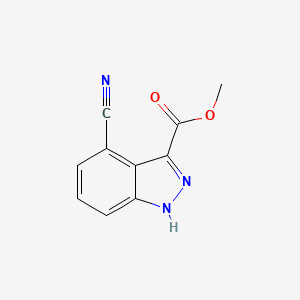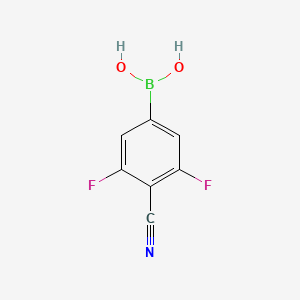
4-Cyano-3,5-difluorophenylboronic acid
描述
4-Cyano-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C7H4BF2NO2 . It has a molecular weight of 182.92 g/mol . The compound is also known by other names such as (4-cyano-3,5-difluorophenyl)boronic acid .
Synthesis Analysis
The synthesis of 4-Cyano-3,5-difluorophenylboronic acid and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . This reaction is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .Molecular Structure Analysis
The InChI string for 4-Cyano-3,5-difluorophenylboronic acid isInChI=1S/C7H4BF2NO2/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-2,12-13H . The compound has a topological polar surface area of 64.2 Ų and a complexity of 218 . Chemical Reactions Analysis
4-Cyano-3,5-difluorophenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
4-Cyano-3,5-difluorophenylboronic acid has a molecular weight of 182.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .科学研究应用
Spectroscopic Characterization and Theoretical Analysis
A study focused on the spectroscopic properties of 3,5-difluorophenylboronic acid, employing various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. This research provided detailed insights into the molecule's structural and electronic properties, including its vibrational modes, molecular geometry, and electronic transitions. Theoretical calculations complemented the experimental findings, offering a comprehensive understanding of its spectroscopic behavior and potential applications in material science and analytical chemistry (Karabacak et al., 2014).
Luminescent Oxygen Sensing
Novel triphenylamine-based cyclometalated Pt(II) complexes, including derivatives of phenylboronic acid, demonstrated significant potential in luminescent oxygen sensing. The introduction of electron-withdrawing groups, such as the cyano group, into these complexes was shown to enhance their sensitivity to oxygen, making them suitable for environmental monitoring and biomedical applications (Liu et al., 2014).
Optoelectronic Properties
The optoelectronic properties of cyano-containing aromatic compounds have been extensively studied, highlighting their potential in dye-sensitized solar cells (DSSCs) and nonlinear optical materials. These studies reveal the significance of the cyano group and its derivatives in modifying electronic properties, enhancing charge transfer, and improving the performance of organic electronic devices (Fonkem et al., 2019).
Catalysis and Polymer Science
Research has also delved into the synthesis of fluorinated and cyano-substituted compounds for catalysis and polymer applications. These compounds serve as valuable intermediates in the development of high-performance materials, including polymers with enhanced thermal stability and electronic devices with improved optoelectronic characteristics (Surmont et al., 2010).
属性
IUPAC Name |
(4-cyano-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMGFVDWOIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3,5-difluorophenylboronic acid | |
CAS RN |
861710-03-4 | |
| Record name | (4-Cyano-3,5-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
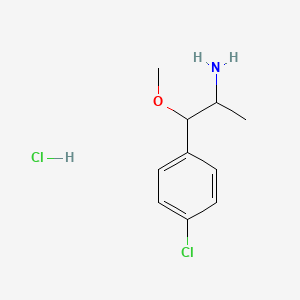
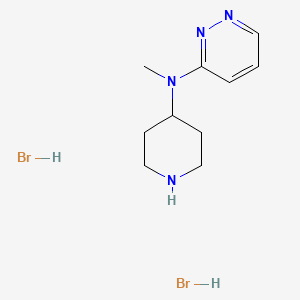
amine](/img/structure/B1455427.png)

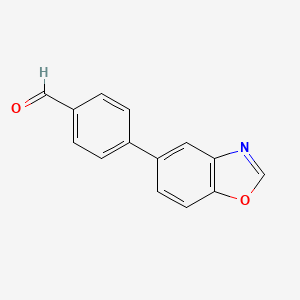
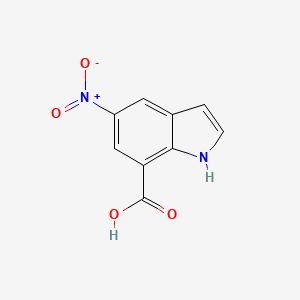
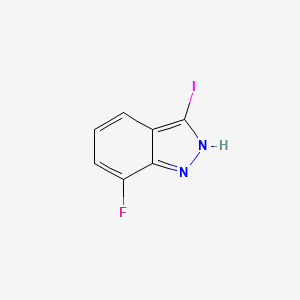
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
